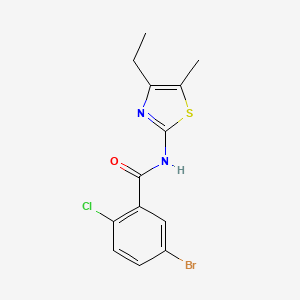![molecular formula C12H24N2O3 B7560056 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid, also known as IPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a piperazine derivative that has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid is not fully understood. However, it is believed that 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid also acts as an antagonist at the 5-HT2C receptor. These actions result in the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid has also been shown to increase the levels of brain-derived neurotrophic factor, which plays a crucial role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid is its high potency and selectivity. This makes it an ideal compound for studying the effects of serotonin modulation on various physiological processes. However, one of the limitations of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid is its low solubility, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the study of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid. One potential area of research is the use of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid in the treatment of addiction and substance abuse disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid and its potential therapeutic applications.
In conclusion, 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid is a promising compound that has shown significant potential in various scientific research applications. Its high potency and selectivity make it an ideal compound for studying the effects of serotonin modulation on various physiological processes. Further research is needed to fully understand the potential therapeutic applications of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid and its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid can be achieved through a multi-step process. The first step involves the reaction of 2-(2-bromoethyl)-1H-pyrrole with 2-propan-2-yloxyethanol in the presence of sodium hydride. The resulting product is then reacted with piperazine in the presence of triethylamine to yield 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid. The overall yield of this process is around 60%.
Applications De Recherche Scientifique
2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including anxiety, depression, and schizophrenia. 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid has also been studied for its potential use in the treatment of cancer.
Propriétés
IUPAC Name |
2-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-10(2)17-9-8-13-4-6-14(7-5-13)11(3)12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXGTGPJPWGCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCN(CC1)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Isopropoxyethyl)piperazin-1-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
![2-chloro-4-fluoro-N-[2-(propylamino)ethyl]benzamide](/img/structure/B7559985.png)
![4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559991.png)


![2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B7560018.png)
![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)
![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)
![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)